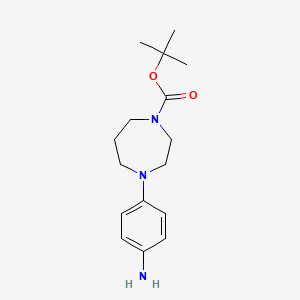![molecular formula C6H11ClF3NO B6165214 (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride CAS No. 1984154-08-6](/img/no-structure.png)
(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride” is likely a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “(2R)” denotes the configuration of the chiral center at the 2-position of the pyrrolidine ring . The “trifluoromethoxy” group is a functional group consisting of a carbon atom bonded to three fluorine atoms and one oxygen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, trifluoromethylation is a common reaction in organic chemistry where a trifluoromethyl group is introduced into a molecule . The trifluoromethyl group can be introduced using a variety of reagents, one of which could be trifluoromethyl triflate .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring with a trifluoromethoxy methyl group attached at the 2-position. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are known to be quite electronegative, which could influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. The presence of the trifluoromethoxy group could potentially increase the compound’s stability and electronegativity .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride involves the reaction of (R)-2-pyrrolidinemethanol with trifluoromethanesulfonic anhydride followed by treatment with sodium hydroxide and hydrochloric acid.", "Starting Materials": [ "(R)-2-pyrrolidinemethanol", "trifluoromethanesulfonic anhydride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: (R)-2-pyrrolidinemethanol is reacted with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine to form the corresponding triflate intermediate.", "Step 2: The triflate intermediate is treated with sodium hydroxide to form the (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine intermediate.", "Step 3: The (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine intermediate is then treated with hydrochloric acid to form the final product, (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride." ] } | |
CAS-Nummer |
1984154-08-6 |
Produktname |
(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride |
Molekularformel |
C6H11ClF3NO |
Molekulargewicht |
205.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



